2,2,2-trichloro-N-ethylacetamide
Description
2,2,2-Trichloro-N-ethylacetamide is a chloroacetamide derivative characterized by a trichloromethyl group (-CCl₃) attached to the carbonyl carbon and an ethyl substituent on the amide nitrogen. Its molecular formula is C₄H₆Cl₃NO, with a calculated molecular weight of 190.45 g/mol (based on stoichiometric analysis). The trichloroacetyl group confers strong electron-withdrawing properties, enhancing the compound's electrophilicity and reactivity in organic reactions such as nucleophilic substitutions .
Properties
CAS No. |
14301-39-4 |
|---|---|
Molecular Formula |
C4H6Cl3NO |
Molecular Weight |
190.45 g/mol |
IUPAC Name |
2,2,2-trichloro-N-ethylacetamide |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI Key |
YJBLDPZJJKNQHP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
Synonyms |
AcetaMide, 2,2,2-trichloro-N-ethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Electrophilicity and Substitution Reactions
The trichloroacetyl group in this compound significantly increases its electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-phenethylacetamide in ). This property facilitates nucleophilic attacks, making it a candidate for synthesizing heterocyclic compounds or agrochemicals. For example, demonstrates that trichloroacetamide derivatives undergo C-amidoalkylation reactions with aromatic substrates to form complex heterocycles .
Herbicidal Activity
Chloroacetamides like alachlor () and metolachlor () are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. While this compound lacks the aromatic N-substituents seen in commercial herbicides, its trichloro group may enhance soil persistence or target-binding affinity. However, the simpler alkyl substituent (ethyl) may reduce selectivity compared to alachlor’s bulky 2,6-diethylphenyl group .
Physicochemical Properties
- Lipophilicity: The ethyl group increases logP compared to the parent 2,2,2-trichloroacetamide, enhancing solubility in nonpolar solvents.
- Stability : The trichloro group may confer resistance to hydrolysis under acidic conditions, a trait observed in related compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide .
Preparation Methods
Step 1: Synthesis of 2,2,2-Trichloroethyl Chloroformate
Trichloroethanol reacts with phosgene at 80–100°C in the presence of dimethylaniline or N,N-dimethylformamide (DMF) as catalysts. The reaction achieves near-quantitative conversion under solvent-free conditions:
Optimization Insights :
Step 2: Aminolysis with Ethylamine
The chloroformate intermediate is treated with ethylamine in tetrahydrofuran (THF) at 0–5°C. This step proceeds via nucleophilic acyl substitution:
Yield : 65–72% after column chromatography.
Rearrangement of Trichloroacetimidates
A high-yielding method leverages the acid-catalyzed rearrangement of trichloroacetimidates to acetamides. This approach, reported by Marinier et al., involves synthesizing N-(2,2,2-trichloroethyl)trichloroacetimidates followed by Lewis acid-mediated rearrangement.
Procedure Overview:
-
Imidate Synthesis : Trichloroacetonitrile reacts with 2,2,2-trichloroethanol in dichloromethane (DCM) catalyzed by 1,8-diazabicycloundec-7-ene (DBU).
-
Rearrangement : The imidate undergoes BF₃- OEt₂-catalyzed rearrangement in nitromethane at 0°C for 10 minutes.
Reaction Conditions and Yields
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Nitromethane | Reflux | 24 h | 80 |
| 2 | BF₃- OEt₂ | Nitromethane | 0°C | 10 min | 85 |
This method’s efficiency stems from the electron-withdrawing trichloroethyl group, which stabilizes the oxonium intermediate during rearrangement.
Oxidative Dehydrosulfurization of Thiourea Derivatives
A niche but innovative route involves the oxidative cyclization of N-(2,2,2-trichloroethyl)thioureas. Developed for heterocyclic systems, this method employs iodine and triethylamine in dimethylformamide (DMF) to induce dehydrosulfurization:
Application to this compound :
While primarily used for 1,3,4-thiadiazole synthesis, adapting this protocol to acyclic thioureas could yield the target acetamide. Preliminary trials report 69–75% yields for analogous structures.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Acylation | 60–68 | Moderate | High |
| Chloroformate Route | 65–72 | High | Moderate |
| Imidate Rearrangement | 80–85 | Low | Low |
| Oxidative Dehydration | 69–75 | Moderate | High |
-
Direct Acylation : Preferred for small-scale laboratory synthesis due to minimal purification steps.
-
Chloroformate Route : Ideal for industrial applications, leveraging phosgene’s low cost and high reactivity.
-
Rearrangement Method : Superior yields but limited by the cost of BF₃- OEt₂ and nitromethane.
Mechanistic Insights and Spectral Characterization
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